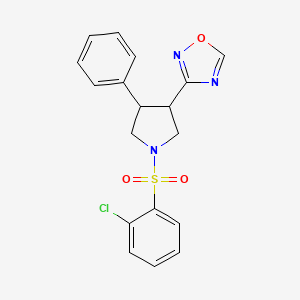

![molecular formula C8H8N2OS2 B2720728 3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 338401-79-9](/img/structure/B2720728.png)

3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been studied for their potential antimicrobial and antitubercular activities .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves the design and creation of a series of novel compounds . The process was optimized by varying solvents, catalysts, and the use of microwave irradiation .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thieno[2,3-d]pyrimidin-4(3H)-one core . Further characterization can be done using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of novel compounds related to 3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one, showcasing significant antimicrobial activity. For instance, the compound synthesized from ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate showed promising antimicrobial properties, which might be attributed to the unique structural features of these compounds. Such studies suggest potential applications in developing new antimicrobial agents (Ravindra, Vagdevi, & Vaidya, 2008).

Green Chemistry Approaches

The synthesis of pyrido[2,3-d]pyrimidine derivatives through a one-pot three-component approach underlines the importance of green chemistry. Utilizing HAp-encapsulated-γ-Fe2O3 supported sulfonic acid nanocatalyst under solvent-free conditions presents a significant step towards environmentally friendly chemical reactions. This method highlights the compound's role in promoting sustainable chemical processes with high yields and short reaction times (Mohsenimehr et al., 2014).

Anticancer Potential

A study focusing on the derivatives of 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones revealed significant anticancer activity. These compounds, synthesized using ethyl 2-aminothiophene-3-carboxylates, showed cytotoxic effects on various cancer cell lines, including HT-29, MDA-MB-231, HeLa, and HepG2. Such findings open up avenues for further research into the anticancer potential of these compounds, suggesting they could be valuable in developing new therapeutic strategies (Mavrova et al., 2016).

Corrosion Inhibition

In the context of industrial applications, some pyrimidine derivatives, including those related to this compound, have been studied for their corrosion inhibition properties. These studies are crucial for understanding how these compounds can protect metals against corrosion in acidic environments, potentially leading to their application in various industries to enhance the longevity and durability of metal components (Abdelazim, Khaled, & Abdelshafy, 2021).

Orientations Futures

The future directions for the study of “3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one” and similar compounds could involve further exploration of their potential as antimicrobial and antitubercular agents . Additionally, their neuroprotective and anti-neuroinflammatory properties could also be explored .

Mécanisme D'action

Target of Action

Similar compounds have been found to target mycobacterium tuberculosis .

Mode of Action

Related compounds have been found to inhibit the cytochrome bd oxidase (cyt-bd) in mycobacterium tuberculosis .

Biochemical Pathways

Inhibition of cyt-bd, as seen with related compounds, would disrupt the energy metabolism of the bacteria .

Result of Action

Related compounds have shown significant antimycobacterial activity against mycobacterium tuberculosis .

Propriétés

IUPAC Name |

3-ethyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS2/c1-2-10-7(11)6-5(3-4-13-6)9-8(10)12/h3-4H,2H2,1H3,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPGLIIOMJKXPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=CS2)NC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,4S,5S,6R)-6-(Bromomethyl)-3-oxatricyclo[3.2.1.02,4]octane](/img/structure/B2720645.png)

![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2720648.png)

![Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2720650.png)

![4-[(4-tert-butylphenyl)sulfonylamino]-N-(2-methoxyphenyl)benzamide](/img/structure/B2720655.png)

![6-(dimethylamino)-N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]pyridazine-3-carboxamide](/img/structure/B2720656.png)

![4-phenyl-3-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2720658.png)

![3-{[5-(4-fluorophenyl)pyrimidin-2-yl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B2720660.png)

![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2720668.png)